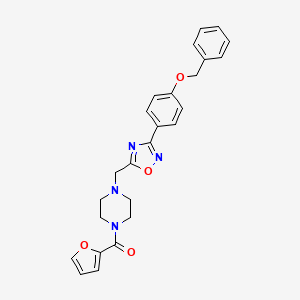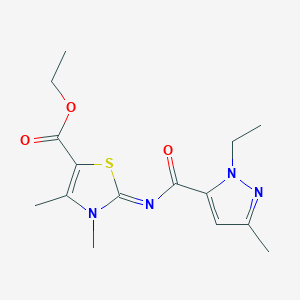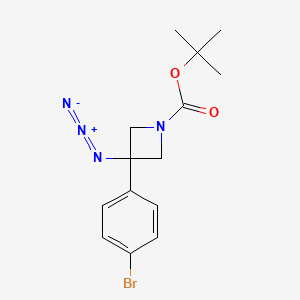![molecular formula C11H13N3O3 B2846639 N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine CAS No. 339010-27-4](/img/structure/B2846639.png)
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine” is a chemical compound with the IUPAC name 1-(4-nitrophenyl)-4-piperidinone oxime . It has a molecular weight of 235.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,9H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 235.24 , and its IUPAC name is 1-(4-nitrophenyl)-4-piperidinone oxime .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Imaging Applications
Nitroxides, including piperidine-based radicals and their hydroxylamines, are recognized for their significant role as antioxidants. They serve as spin labels for proteins, spin probes for oximetry, pH, or redox status in electron paramagnetic resonance (EPR) imaging, and as contrast agents in magnetic resonance imaging (MRI). The stability of these radicals against reduction in biological environments, which turns them into diamagnetic hydroxylamines, is a critical factor in their spectroscopic and imaging applications (Babic, Orio, & Peyrot, 2020). The development of tetraethyl-substituted piperidine nitroxides showed promising results in enhancing stability and prolonging in vivo half-lives, making them suitable for EPR and MRI imaging applications (Babic, Orio, & Peyrot, 2020).
Reactivity with Reactive Oxygen Species
The reactivity of hydroxylamines derived from piperidine nitroxides with reactive oxygen species such as peroxynitrite and superoxide has been studied extensively. These compounds can act as spin traps, capturing reactive radicals and thus serving as powerful tools in the detection and quantification of these species in chemical and biological systems (Dikalov, Skatchkov, & Bassenge, 1997). Such applications are crucial in understanding oxidative stress and its implications in various diseases.
Polymer Degradation and Stability
In polymer science, hindered piperidine derivatives demonstrate significant antioxidant properties, contributing to the stabilization of polymers like polypropylene against oxidative degradation. The transformation of piperidine into nitroxyl radicals and hydroxylamines plays a key role in the cyclical regenerative process, acting as chain-breaking antioxidants and thus improving polymer stability (Bagheri, Chakraborty, & Scott, 1982).
Nitroxide Metabolism and Toxicity Studies
Nitroxide compounds, including those based on piperidine, have been evaluated for their toxicity and potential as in vivo contrast enhancers in magnetic resonance imaging. These studies provide essential insights into the safety profiles of nitroxides and their metabolites, paving the way for their application in clinical diagnostics (Afzal, Brasch, Nitecki, & Wolff, 1984).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWOTQQRXVZHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2846558.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2846560.png)


![3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid](/img/structure/B2846566.png)


![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)


![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)
